1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
Description
1-(1-Isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a methanamine derivative featuring a pyrazole ring substituted with an isobutyl group at the 1-position and a tetrahydrofuran-2-ylmethylamine moiety at the N-terminus.
Properties
Molecular Formula |
C13H24ClN3O |
|---|---|
Molecular Weight |
273.80 g/mol |
IUPAC Name |
N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H23N3O.ClH/c1-11(2)10-16-12(5-6-15-16)8-14-9-13-4-3-7-17-13;/h5-6,11,13-14H,3-4,7-10H2,1-2H3;1H |
InChI Key |
DNNXIZJIHAVOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CNCC2CCCO2.Cl |
Origin of Product |
United States |
Biological Activity
Overview
1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a synthetic organic compound belonging to the pyrazole derivatives class. Pyrazole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This compound features a unique structure that may confer distinct pharmacological properties.
Chemical Structure and Properties
The chemical structure of 1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can be represented as follows:
- Molecular Formula : C13H24N4O
- Molecular Weight : 240.36 g/mol
- CAS Number : 1856028-84-6
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a suitable 1,3-diketone.
- Alkylation : The isobutyl group is introduced through alkylation using isobutyl bromide.
- Reductive Amination : The methanamine moiety is attached via reductive amination with formaldehyde.
- Linking to Tetrahydrofuran : The final step involves reacting the intermediate with tetrahydrofuran-2-carbaldehyde under reductive conditions.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 | |
| Compound B | Escherichia coli | 1.0 | |
| Compound C | Pseudomonas aeruginosa | 0.78 |
Anticancer Potential
The anticancer activity of pyrazole derivatives has been explored in various studies. For example, certain analogs have demonstrated the ability to inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer).
In vivo studies using xenograft models showed that these compounds could significantly reduce tumor growth, indicating potential as therapeutic agents in cancer treatment.
The precise mechanism of action for 1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets involved in cell signaling and proliferation pathways.
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of pyrazole compounds against common pathogens and found that modifications in the substituents significantly affected their antibacterial potency.
- Cancer Cell Line Studies : Research involving MDA-MB-231 cells revealed that specific structural modifications enhanced the cytotoxic effects of pyrazole derivatives, suggesting a structure–activity relationship (SAR) that could guide future drug design.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Key Observations :
Modifications to the Amine Side Chain
Key Observations :
- Tetrahydrofuran vs. Thiophene : The oxygen-rich tetrahydrofuran group in the target compound likely improves solubility in polar solvents compared to sulfur-containing thiophene analogs (e.g., ), which may favor lipid-rich environments.
- Fluorine and Phenyl Additions : Fluorination () enhances metabolic stability and electron-withdrawing effects, while phenyl groups contribute to π-π stacking interactions in molecular recognition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
